molecular formula C13H22Cl2N2O B1140828 (4-benzylmorpholin-2-yl)methanamine Dihydrochloride CAS No. 110859-49-9

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride

Cat. No.: B1140828
CAS No.: 110859-49-9
M. Wt: 293.23258
Attention: For research use only. Not for human or veterinary use.
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Description

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the morpholine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylmorpholin-2-yl)methanamine Dihydrochloride typically involves the reaction of morpholine with benzyl chloride under basic conditions to form 4-benzylmorpholine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield (4-benzylmorpholin-2-yl)methanamine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and substituted benzyl derivatives.

Scientific Research Applications

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-benzylmorpholin-2-yl)methanamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylmorpholine
  • 4-Benzyl-2-morpholinone
  • 4-Benzyl-2-morpholinylmethanol

Uniqueness

(4-benzylmorpholin-2-yl)methanamine Dihydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-benzylmorpholin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZUCOSPVDSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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